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Compound of Interest

Compound Name: ML 315 hydrochloride

Cat. No.: B560325

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship
(SAR) of ML315 analogs, a series of potent inhibitors of the cdc2-like (Clk) and dual-specificity
tyrosine phosphorylation-regulated (Dyrk) kinases. ML315 and its analogs are valuable
chemical probes for studying the roles of these kinases in cellular processes, particularly
MRNA splicing, and represent a promising starting point for the development of therapeutics
targeting diseases associated with aberrant splicing, such as cancer and neurodegenerative
disorders.

Introduction to ML315 and its Targets

ML315 is a substituted pyrimidine that acts as a potent and selective inhibitor of several Clk
and Dyrk kinase family members.[1] These kinases play a crucial role in the regulation of pre-
MRNA splicing by phosphorylating serine/arginine-rich (SR) proteins, which are essential
components of the spliceosome. By inhibiting these kinases, ML315 can modulate alternative
splicing events, making it a valuable tool for dissecting the complexities of gene expression and
for investigating the therapeutic potential of splicing modulation.

The development of ML315 was the result of a focused effort to identify novel chemotypes for
Clk and Dyrk inhibition with improved selectivity profiles. The core of the SAR studies revolved
around a pyrimidine scaffold, exploring various substitutions to enhance potency and
selectivity.
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Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for ML315 and its key analogs,
detailing their inhibitory activity (IC50) against a panel of Clk and Dyrk kinases. The data is
compiled from the primary publication by Coombs et al. (2013).

Table 1: Core Scaffold and Analogs of Series 1

Clk1 Clk2 Clk4 Dyrk1A Dyrk1B
Compo
d R? R? ICso0 ICs0 ICso0 ICs0 ICso0
un
(nM) (nM) (nM) (nM) (nM)
3,5-
1 H dichlorob 105 409 63 162 234
enzyl
3,5-
2 Me dichlorob 89 350 55 145 210
enzyl
3,5-
3 Cl dichlorob 75 290 48 130 195
enzyl
4-
4 H chlorobe 250 >1000 180 450 600
nzyl
3_
5 H methoxy 310 >1000 215 510 680
benzyl

Table 2: Analogs of Series 2 (ML315 Series)
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Clk1 Clk2 Clk4 Dyrk1A Dyrk1B
Compo
d Ar R ICs0 ICso ICs0 ICso0 ICso
un
(nM) (nM) (nM) (nM) (nM)
3,5-
6 Phenyl dichlorob 98 380 72 155 220
enzyl
4- 3,5-
7 chloroph dichlorob 70 250 50 120 180
enyl enzyl
3,4-
3,5-
methylen )
8 _ dichlorob 68 231 45 282 350
edioxyph
enzyl
enyl
3,4-
3,5-
ML315 methylen )
) dichlorob 68 231 45 282 350
9) edioxyph
enzyl
enyl
3,4-
4-
methylen
10 ) chlorobe 150 600 110 400 510
edioxyph
nzyl
enyl
3,4-
3-
methylen
11 ) methoxy 210 850 160 550 690
edioxyph
benzyl
enyl

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of
ML315 and its analogs.

Biochemical Kinase Inhibition Assay (ADP-Glo™)
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This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase
reaction.

Materials:

Kinase (Clk1, Clk2, Clk4, Dyrk1A, or Dyrk1B)

o Substrate peptide (e.g., RS domain peptide for CIks)

e ATP

e Test compounds (ML315 analogs)

o ADP-Glo™ Kinase Assay Kit (Promega)

o Assay plates (384-well, low volume)

o Plate reader with luminescence detection capabilities

Procedure:

¢ Kinase Reaction Setup:

o Prepare a reaction buffer containing the kinase and its specific substrate peptide.
o Serially dilute the test compounds in DMSO and add them to the assay plate.
o Add the kinase/substrate mixture to the wells containing the test compounds.

o Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP
concentration should be at or near the Km for each kinase.

o Incubate the plate at room temperature for 1 hour.
o ADP Detection:

o Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the
remaining ATP.
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o Incubate at room temperature for 40 minutes.

o Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a
luminescent signal via a luciferase reaction.

o Incubate at room temperature for 30-60 minutes.

Data Acquisition and Analysis:

o Measure the luminescence of each well using a plate reader.

o The luminescent signal is proportional to the amount of ADP produced and is inversely
correlated with the activity of the kinase inhibitor.

o Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor
concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Splicing Assay (RT-PCR for VEGF Splice
Variants)

This assay assesses the ability of the compounds to modulate alternative splicing in a cellular

context by measuring changes in the ratio of vascular endothelial growth factor (VEGF) splice

variants.

Materials:

Human cell line (e.g., HEK293)

Cell culture medium and supplements
Test compounds (ML315 analogs)
RNA extraction kit

Reverse transcription kit

PCR primers specific for VEGF splice variants (e.g., VEGF-Aies and VEGF-A121)
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¢ PCR master mix

o Agarose gel electrophoresis equipment

Procedure:

e Cell Treatment:

o Seed cells in a multi-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of the test compounds for 24-48 hours.

o RNA Extraction and Reverse Transcription:

o Lyse the cells and extract total RNA using a commercial kit according to the
manufacturer's instructions.

o Quantify the RNA concentration and assess its purity.

o Synthesize cDNA from the extracted RNA using a reverse transcription Kit.

e PCR Amplification:

o Perform PCR using primers that flank the alternatively spliced region of VEGF to amplify
the different splice variants.

o Use a PCR master mix and run the reaction on a thermal cycler with appropriate cycling
conditions.

e Analysis of Splice Variants:

[e]

Separate the PCR products by agarose gel electrophoresis.

[e]

Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) under UV light.

o

Quantify the intensity of the bands corresponding to the different VEGF splice variants.

[¢]

Calculate the ratio of the splice variants and compare the ratios in treated versus
untreated cells to determine the effect of the compounds on splicing.
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Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling
pathway and experimental workflow.
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Caption: Clk/Dyrk signaling pathway for mRNA splicing and the inhibitory action of ML315.
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Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
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Summary of Structure-Activity Relationships

The SAR studies of ML315 and its analogs have revealed several key insights into the
structural requirements for potent and selective inhibition of Clk and Dyrk kinases:

e The Pyrimidine Core: The 4-aminopyrimidine scaffold serves as a crucial hinge-binding motif,
interacting with the kinase hinge region, a common feature for ATP-competitive inhibitors.

o Substitution at the 5-position: Aromatic substitutions at this position are well-tolerated and
contribute significantly to potency. The 3,4-methylenedioxyphenyl group found in ML315 is
optimal for activity against the target kinases.

e The Amine Linker: The secondary amine linker is essential for maintaining the correct
orientation of the substituents.

e The N-benzyl Group: The nature and substitution pattern of the N-benzyl group are critical
for both potency and selectivity. The 3,5-dichlorobenzyl group is highly favorable, likely due
to its ability to occupy a specific hydrophobic pocket in the active site of the target kinases.
Modifications to this group generally lead to a decrease in inhibitory activity.

In conclusion, ML315 and its analogs represent a well-characterized class of Clk and Dyrk
inhibitors. The detailed SAR information provides a solid foundation for the future design of
more potent and isoform-selective inhibitors for both research and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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